N-乙酰谷氨酰谷氨酰胺

描述

N-acetylglutaminylglutamine is a dipeptide that was discovered in the bacterium Sinorhizobium meliloti grown at high osmolarity . It has been shown to be synthesized and accumulated by a few osmotically challenged bacteria .

Synthesis Analysis

The synthesis of N-acetylglutaminylglutamine is mediated by a new pathway conserved among bacteria . Two genes, which putatively encode a glutamine amidotransferase and an acetyltransferase and are up-regulated by osmotic stress, were identified in Pseudomonas aeruginosa . A locus carrying the orthologous genes in S. meliloti, asnO and ngg, was identified . The asnO–ngg cluster encodes a unique enzymatic machinery mediating nonribosomal peptide synthesis .Molecular Structure Analysis

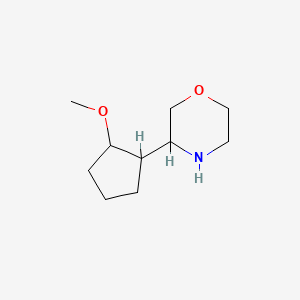

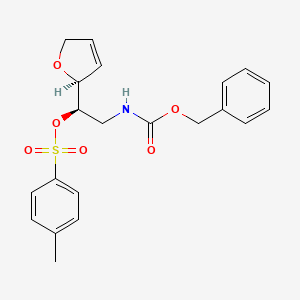

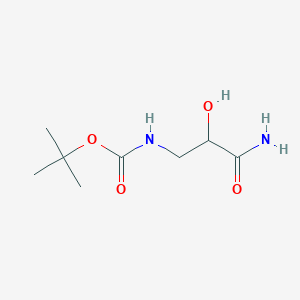

The molecular formula of N-acetylglutaminylglutamine is C12H21N5O5 . Its average molecular weight is 315.328 and its monoisotopic molecular weight is 315.15427 .Physical And Chemical Properties Analysis

N-acetylglutaminylglutamine has a density of 1.304g/cm3 . Its boiling point is 933.9°C at 760 mmHg and its refractive index is 1.537 . It has a flash point of 518.6°C .科学研究应用

免疫反应的调节

N-乙酰谷氨酰谷氨酰胺在调节免疫反应中显示出潜力。研究表明,该化合物的某些类似物可以影响小鼠的体液免疫反应,突出了其在免疫学应用中的潜力。具体来说,已显示具有 D- 取代 L- 丙氨酸的合成类似物可抑制免疫反应,表明其在免疫调节中的作用 (Chedid 等人,1976).

代谢途径和酶反应

对 N-乙酰谷氨酰谷氨酰胺的研究还探讨了其参与各种代谢途径和酶反应。例如,它已被确认为叶酸的主要尿代谢物,表明其在某些维生素和营养素的代谢中发挥作用 (Minchin, 1995).

在细菌中渗透保护中的作用

二肽 N-乙酰谷氨酰谷氨酰胺酰胺 (NAGGN) 已在高渗透压下生长的细菌中发现,表明在渗透保护中起作用。这一发现表明,N-乙酰谷氨酰谷氨酰胺可能在细菌在渗透胁迫下的存活中发挥关键作用,这对于理解细菌适应并可能影响细菌在各种环境中的行为具有意义 (Sagot 等人,2010).

在各种疾病中的治疗潜力

研究还探讨了与 N-乙酰谷氨酰谷氨酰胺相关的化合物在各种疾病中的治疗潜力。例如,研究表明,类似物 N-氨甲酰谷氨酸可以增强尿素生成并降低某些代谢紊乱中的氨水平,表明其治疗潜力 (Tuchman 等人,2008).

作用机制

Target of Action

N-acetylglutaminylglutamine, an unusual dipeptide, is primarily targeted at bacteria such as Rhizobium meliloti and Pseudomonas aeruginosa . These bacteria are known to accumulate N-acetylglutaminylglutamine when they are exposed to environments of high osmolarity .

Mode of Action

The mode of action of N-acetylglutaminylglutamine involves its synthesis and accumulation in bacteria under osmotic stress . The synthesis of N-acetylglutaminylglutamine is mediated by a unique enzymatic machinery that involves two key enzymes: a glutamine amidotransferase and an acetyltransferase . These enzymes are up-regulated by osmotic stress and are responsible for the conversion of N-acetylglutaminylglutamine into NAGGN .

Biochemical Pathways

The biochemical pathway of N-acetylglutaminylglutamine involves the formation of an intermediate N-acetylglutaminylglutamine, catalyzed by a bifunctional enzyme . This is followed by the addition of an amide group, which converts N-acetylglutaminylglutamine into NAGGN . This pathway is conserved among a large number of bacteria with different lifestyles, such as marine, symbiotic, and pathogenic bacteria .

Pharmacokinetics

It is known that the intracellular levels of n-acetylglutaminylglutamine are dependent on the chemical composition and the osmolality of the growth medium .

Result of Action

The result of N-acetylglutaminylglutamine’s action is the adaptation of bacteria to environments of high osmolarity . The accumulation of N-acetylglutaminylglutamine helps bacteria counteract the dehydrating effect of low water activity in the medium, without interfering with macromolecular structure or function .

Action Environment

The action of N-acetylglutaminylglutamine is influenced by environmental factors such as osmolarity . In environments of high osmolarity, bacteria accumulate N-acetylglutaminylglutamine to adapt and survive . The synthesis and accumulation of N-acetylglutaminylglutamine are also influenced by the chemical composition of the growth medium .

未来方向

生化分析

Biochemical Properties

N-acetylglutaminylglutamine plays a crucial role in biochemical reactions, particularly in osmoregulation. It is synthesized through a unique pathway involving the enzymes Ngg and AsnO. Ngg is a bifunctional enzyme that catalyzes the formation of the intermediate N-acetylglutaminylglutamine, which is then converted into N-acetylglutaminylglutamine amide by AsnO . This compound interacts with various biomolecules, including glutamine amidotransferase and acetyltransferase, which are upregulated under osmotic stress .

Cellular Effects

N-acetylglutaminylglutamine has significant effects on various types of cells and cellular processes. In bacteria such as Sinorhizobium meliloti, it aids in osmoregulation by accumulating intracellularly in response to high osmolarity . This accumulation helps maintain cellular function by counteracting the dehydrating effects of low water activity in the environment. Additionally, N-acetylglutaminylglutamine influences cell signaling pathways and gene expression related to osmotic stress response .

Molecular Mechanism

The molecular mechanism of N-acetylglutaminylglutamine involves its synthesis through nonribosomal peptide synthesis mediated by the enzymes Ngg and AsnO . Ngg catalyzes the formation of N-acetylglutaminylglutamine, which is then converted into N-acetylglutaminylglutamine amide by AsnO . This process is ATP-dependent and is induced by high osmolarity and activated by potassium ions . The compound’s role in osmoregulation is partly due to its ability to stabilize cellular structures and protect against osmotic stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-acetylglutaminylglutamine change over time. Its synthesis is induced by osmotic stress, with a lag period of more than one hour before accumulation begins . The compound is stable under high osmolarity conditions, and its degradation is minimal, allowing for sustained protection of cellular function. Long-term studies have shown that N-acetylglutaminylglutamine continues to provide osmoprotection over extended periods .

Dosage Effects in Animal Models

The effects of N-acetylglutaminylglutamine vary with different dosages in animal models. At optimal dosages, it provides significant osmoprotection without adverse effects. At high doses, there may be toxic effects, although specific data on toxicity thresholds are limited

Metabolic Pathways

N-acetylglutaminylglutamine is involved in metabolic pathways related to osmoregulation. It interacts with enzymes such as glutamine amidotransferase and acetyltransferase, which are crucial for its synthesis . The compound’s accumulation affects metabolic flux and metabolite levels, contributing to the overall osmotic balance within the cell .

Transport and Distribution

Within cells and tissues, N-acetylglutaminylglutamine is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in response to osmotic stress . The compound’s distribution is essential for its role in maintaining cellular osmotic balance and protecting against dehydration.

Subcellular Localization

N-acetylglutaminylglutamine is localized within specific subcellular compartments, where it exerts its protective effects. Targeting signals and post-translational modifications direct the compound to areas of the cell that require osmoprotection . This localization is crucial for its function in stabilizing cellular structures and maintaining osmotic balance under stress conditions.

属性

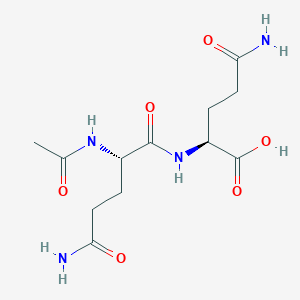

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]-5-amino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O6/c1-6(17)15-7(2-4-9(13)18)11(20)16-8(12(21)22)3-5-10(14)19/h7-8H,2-5H2,1H3,(H2,13,18)(H2,14,19)(H,15,17)(H,16,20)(H,21,22)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKQQDQHEOLWKFV-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carboxylic acid](/img/structure/B1382971.png)